molecular formula C9H8BrNO2 B171759 (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene CAS No. 15804-72-5

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Cat. No. B171759
CAS RN: 15804-72-5
M. Wt: 242.07 g/mol
InChI Key: YIYKNVSMWCPXES-FNORWQNLSA-N
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Description

“(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene” is a compound that was synthesized by the condensation of 4-bromo-benzaldehyde with nitro-ethane . It possesses a trans configuration .


Molecular Structure Analysis

The dihedral angle between the benzene ring and the mean plane of the double bond in this compound is 7.31° . The crystal structure is stabilized by short inter-molecular Br⋯O contacts .

Scientific Research Applications

Synthesis and Utility in Supramolecular Chemistry

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, due to its structural components, may not have direct mentions in literature under this specific name but can be related to research involving brominated aromatic compounds and their applications in chemistry. Benzene-1,3,5-tricarboxamide (BTA), a compound with a benzene core modified with various functional groups, exemplifies the utility of benzene derivatives in supramolecular chemistry. These compounds self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, driving applications in nanotechnology, polymer processing, and biomedical applications. The versatile nature of BTAs underlines the potential of structurally related compounds, like (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, in similar applications (Cantekin, de Greef, & Palmans, 2012).

Role in Organic Synthesis

The study of 1,2-oxazines, 1,2-benzoxazines, and related compounds provides insight into the chemical behavior and synthetic utility of nitro and bromo-functionalized benzene derivatives. Such compounds can be synthesized via cyclization reactions involving nitrosopent-1-en-4-ones, highlighting the potential of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene in synthesizing cyclic compounds and their applications in creating electrophilic entities or chiral synthons for further chemical transformations (Sainsbury, 1991).

Environmental and Analytical Chemistry Applications

The detection of benzene derivatives in environmental and biological matrices emphasizes the importance of understanding the stability, degradation, and transformation products of compounds like (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. Analytical strategies using chromatography and mass spectrometry for the determination of benzene derivatives, such as S-phenylmercapturic acid, underscore the relevance of these compounds in environmental and occupational health studies. This analytical focus aids in assessing exposure and potential toxicological impacts, highlighting the necessity for detailed study of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene and related compounds (Gonçalves et al., 2017).

Toxicology and Risk Assessment

Research on the genotoxicity of nitrosoureas provides a framework for understanding the potential health risks associated with exposure to nitro and bromo-functionalized aromatic compounds. The potent mutagenicity observed in various test systems from viruses to mammalian germ cells, and the induction of tumors in mammals, underscores the need for careful handling and risk assessment of compounds with structural similarities to (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene. These studies inform safety protocols and risk assessments for researchers working with such chemicals (Shibuya & Morimoto, 1993).

properties

IUPAC Name

1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYKNVSMWCPXES-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

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